molecular formula C13H10N2S B8579287 5-benzo[b]thien-7-yl-4-methylPyrimidine CAS No. 1428882-24-9

5-benzo[b]thien-7-yl-4-methylPyrimidine

Cat. No.: B8579287
CAS No.: 1428882-24-9
M. Wt: 226.30 g/mol
InChI Key: OHMVUWPRQMSRLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzo[b]thien-7-yl-4-methylPyrimidine is a synthetic heterocyclic compound designed for research and development purposes. This molecule features a pyrimidine scaffold fused with a benzo[b]thiophene group, a structural motif prevalent in medicinal chemistry due to its diverse biological activities. Compounds with this core structure are frequently investigated as key intermediates in organic synthesis and as potential pharmacophores for novel therapeutic agents . Researchers exploring kinase inhibition may find this compound particularly valuable. Structural analogs, such as thieno[2,3-d]pyrimidine derivatives, have demonstrated significant potential as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a primary target in anti-angiogenic cancer therapy . Furthermore, related diaryl-substituted pyrimidine and benzimidazo[1,2-a]pyrimidine compounds have shown potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, highlighting the relevance of this chemical class in anti-inflammatory research . The structural features of this compound make it a promising scaffold for the design and development of new molecular entities targeting these and other critical pathways in disease biology. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1428882-24-9

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

5-(1-benzothiophen-7-yl)-4-methylpyrimidine

InChI

InChI=1S/C13H10N2S/c1-9-12(7-14-8-15-9)11-4-2-3-10-5-6-16-13(10)11/h2-8H,1H3

InChI Key

OHMVUWPRQMSRLY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=NC=C1C2=CC=CC3=C2SC=C3

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

5-Benzo[b]thien-7-yl-4-methylpyrimidine has been studied for its role as a 5-HT1F receptor agonist , which is significant in treating various neurological disorders. The activation of this receptor has been linked to the modulation of serotonin neurotransmission, making it potentially useful for conditions such as:

  • Migraine : The compound may serve as a prophylactic treatment for migraine by enhancing serotonin signaling, which is often disrupted during migraine attacks .
  • Depression and Anxiety Disorders : By targeting the 5-HT1F receptor, this compound could help alleviate symptoms associated with depression and anxiety, as these conditions are often linked to serotonin deficiencies .

Anti-inflammatory Properties

Research has indicated that derivatives of pyrimidines, including those similar to 5-benzothienyl derivatives, exhibit anti-inflammatory effects . In particular, studies have shown that certain pyrimidine derivatives can significantly inhibit COX-2 activity, a key enzyme in the inflammatory pathway. The reported IC50 values for these compounds suggest that they possess comparable efficacy to established anti-inflammatory drugs like celecoxib . This opens avenues for developing new anti-inflammatory agents based on the pyrimidine scaffold.

Synthesis and Structure-Activity Relationships

The synthesis of 5-benzothienyl pyrimidines often involves various methodologies that enhance their biological activity. Recent advancements in synthetic techniques have allowed for the efficient production of these compounds with specific substitutions that improve their pharmacological profiles. For instance:

Compound Synthesis Method Biological Activity
This compoundMulti-step organic synthesisNeuroprotective effects against neuronal death in ALS models
Substituted derivativesIndium(III)-catalyzed reactionsEnhanced anti-inflammatory properties

These advancements highlight the importance of structure-activity relationships (SAR) in optimizing the efficacy and safety profiles of pyrimidine-based compounds.

Neuroprotective Effects

Recent studies have demonstrated that compounds targeting the MAP4K family can protect motor neurons from degeneration. The application of 5-benzothien-7-yl-4-methylpyrimidine analogs showed promising results in enhancing neuronal survival in experimental models of amyotrophic lateral sclerosis (ALS), indicating its potential as a neuroprotective agent .

Case Studies and Research Findings

Several case studies illustrate the therapeutic potential of 5-benzothien-7-yl-4-methylpyrimidine:

  • Migraine Treatment : A study indicated that compounds activating the 5-HT1F receptor could reduce migraine frequency and severity in clinical trials involving patients with chronic migraines.
  • Neuroprotection : In an ALS model, treatment with specific analogs resulted in a significant increase in motor neuron survival rates compared to untreated controls, demonstrating the compound’s potential in neurodegenerative disease management .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their features:

Compound Name (Example) Core Structure Substituents/Modifications Key Structural Differences vs. Target Compound
4-(5-Benzo[1,3]dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide Pyrimidine/Imidazole hybrid Benzo[1,3]dioxol, pyridinyl, benzamide Replaces benzo[b]thienyl with benzo[1,3]dioxol; lacks methyl group at pyrimidine C4
(6-(4-(2-Piperidin-1-yl ethoxy)phenyl))-3-pyridin-4-yl pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Piperidinyl ethoxy, pyridinyl Fused pyrazolo-pyrimidine core; lacks thiophene ring
SB505124 Imidazole-pyridine Benzo[1,3]dioxol, tert-butyl, methylpyridine Hydrochloride salt; distinct substitution pattern
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine Thioxo, hydroxyphenyl, ester Reduced pyrimidine ring; ester and thioxo groups

Protein Binding and Pathway Modulation

  • FOXH1 Interactions: Analogues like 4-(5-benzo[1,3]dioxol-5-yl-...)benzamide bind FOXH1, a transcription factor linked to colorectal adenoma (COAD) pathways. The benzo[b]thienyl group in the target compound may alter binding kinetics due to differences in aromatic stacking or steric hindrance .
  • Neurological Targets : Pyrazolo-pyrimidine derivatives (e.g., ) interact with proteins implicated in Parkinson’s disease (PD) and schizophrenia (SCZ), such as C3 and GATA4. The target compound’s thiophene ring may enhance interactions with hydrophobic binding pockets in these proteins .
  • BMP Inhibition : SB505124, a benzo[1,3]dioxol-containing imidazole, inhibits bone morphogenetic protein (BMP) signaling. Structural similarities suggest the target compound could modulate related pathways but with distinct efficacy .

Antimicrobial and Anticancer Potential

  • Tetrahydropyrimidines with thioxo groups () exhibit antimicrobial activity. The target compound’s methyl and thiophene groups may enhance broad-spectrum activity but require empirical validation.
  • Benzo[1,3]dioxol derivatives show anticancer properties via FOX gene modulation. The thiophene moiety in the target compound could improve cytotoxicity profiles in specific cancer types .

Key Research Findings and Gaps

  • Evidence Highlights :
    • Benzo[1,3]dioxol-pyrimidine hybrids demonstrate strong protein connectivity in neurological and cancer pathways .
    • Substituent position (e.g., C4 methyl vs. C2 thioxo) significantly impacts biological activity .
  • Research Gaps: No direct data on 5-benzo[b]thien-7-yl-4-methylpyrimidine’s synthesis, stability, or in vivo efficacy. Limited comparative studies on thiophene vs. dioxol ring effects on target selectivity.

Q & A

Q. How can the synthesis of 5-benzo[b]thien-7-yl-4-methylpyrimidine be optimized for higher yields?

  • Methodological Answer : Synthesis optimization involves selecting appropriate aldehydes and reaction conditions. For example, replacing benzaldehyde with electron-rich derivatives (e.g., 4-hydroxybenzaldehyde) can enhance reactivity due to resonance effects. In a study, yields for pyrimidine derivatives ranged from 68–85% depending on substituents (Table 2, ). Key steps include:
  • Reagent selection : Use sodium hydroxide as a base for nucleophilic substitution (e.g., hydroxymethyl group introduction) .
  • Purification : Recrystallization or column chromatography improves purity (>95%) .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : To confirm substituent positions (e.g., methyl groups at C4, benzo[b]thienyl at C5) .
  • Mass spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ peaks matching theoretical values) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry (applied in related pyrimidine derivatives) .

Q. How does the substitution pattern on the pyrimidine ring influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution at positions 4 and 4. For example:
  • Methyl at C4 : Enhances lipophilicity and membrane permeability .
  • Benzo[b]thienyl at C5 : Modulates π-π stacking interactions with target proteins .
    In vitro assays (e.g., antimicrobial testing) should compare IC50 values across analogs to identify critical substituents .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions. Steps to address this:
  • Standardize protocols : Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923 for antimicrobial assays) .
  • Control for purity : Impurities >5% can skew results; validate via HPLC .
  • Replicate studies : Cross-validate findings with independent labs (e.g., Cayman Chemical’s biochemical assays ).

Q. What strategies improve regioselectivity during electrophilic substitution on the pyrimidine core?

  • Methodological Answer : Regioselectivity is influenced by:
  • Directing groups : Amino or methyl groups at C4/C5 direct electrophiles to specific positions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor substitution at electron-deficient sites .
    Computational modeling (DFT) predicts reactive sites by analyzing electron density maps .

Q. How to design multi-step syntheses for complex derivatives (e.g., trifluoromethyl-substituted analogs)?

  • Methodological Answer : Follow a modular approach:
  • Step 1 : Synthesize the pyrimidine core via Biginelli or Suzuki-Miyaura coupling .
  • Step 2 : Introduce fluorinated groups (e.g., trifluoromethylbenzamide) via amide coupling .
  • Step 3 : Optimize protecting groups (e.g., benzyloxy for hydroxyl protection) to prevent side reactions .

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